molecular formula C10H10ClNO B15069961 4-Methylquinolin-8-ol hydrochloride CAS No. 57334-63-1

4-Methylquinolin-8-ol hydrochloride

Cat. No.: B15069961
CAS No.: 57334-63-1
M. Wt: 195.64 g/mol
InChI Key: QHWLGGJCAGZHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylquinolin-8-ol hydrochloride is a chemical compound with the molecular formula C10H9NO.ClH. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylquinolin-8-ol hydrochloride typically involves the reaction of 2-aminophenol with methyl vinyl ketone in the presence of hydrochloric acid. The reaction mixture is heated to 120°C and refluxed for several hours. After cooling, the mixture is neutralized with aqueous sodium hydroxide and extracted with dichloromethane. The crude product is then purified by column chromatography and recrystallized to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methylquinolin-8-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different quinoline analogs.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which have significant applications in pharmaceuticals and other industries .

Scientific Research Applications

4-Methylquinolin-8-ol hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methylquinolin-8-ol hydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylquinolin-8-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

57334-63-1

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

4-methylquinolin-8-ol;hydrochloride

InChI

InChI=1S/C10H9NO.ClH/c1-7-5-6-11-10-8(7)3-2-4-9(10)12;/h2-6,12H,1H3;1H

InChI Key

QHWLGGJCAGZHEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=NC=C1)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.